(1-propyl-1H-benzimidazol-2-yl)methanol
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Overview
Description
(1-propyl-1H-benzimidazol-2-yl)methanol is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Advancements in Benzimidazole Derivatives and Metal Complexes Synthesis A swift one-pot solvent-free synthesis method for three benzimidazole derivatives has been developed, showcasing the potential for rapid and green synthesis protocols. These derivatives have been further utilized to form complexes with transition metals, hinting at their utility in catalysis and material science (Taj et al., 2020).
Chemical Properties and Reactions
Investigating Ligand-Induced Diversification The synthesis and analysis of compounds using benzimidazol-2-yl-methanol as a ligand have led to the discovery of mononuclear and tetranuclear compounds, shedding light on the steric hindrance and spatial arrangements affecting molecular assemblies. This has implications for designing metal-organic frameworks and understanding magnetic properties (Yang et al., 2014).
Chemoselective Reduction in Organic Synthesis The compound has been used in chemoselective reduction reactions, showcasing its utility in synthetic organic chemistry. Understanding the reactivity and selectivity of such compounds can lead to the development of more efficient synthetic routes for complex molecules (Sadhu et al., 2016).
Material Science and Nanotechnology
Development of Oligobenzimidazoles The synthesis of oligobenzimidazoles using benzimidazole derivatives highlights their potential in material science. These oligomers have been studied for their electrochemical, electrical, optical, thermal, and rectification properties, indicating their suitability for use in electronic devices and nanotechnology (Anand & Muthusamy, 2018).
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives have been found to modulate the polymerization of tubulin .
Mode of Action
Benzimidazole derivatives have been reported to interact with their targets and cause changes at the molecular level .
Biochemical Pathways
Benzimidazole derivatives have been reported to have diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Result of Action
Benzimidazole derivatives have been reported to have diverse pharmacological activities, which suggest a range of potential molecular and cellular effects .
Properties
IUPAC Name |
(1-propylbenzimidazol-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-7-13-10-6-4-3-5-9(10)12-11(13)8-14/h3-6,14H,2,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URDDBBVSKFVSAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354122 |
Source
|
Record name | (1-propyl-1H-benzimidazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332899-55-5 |
Source
|
Record name | (1-propyl-1H-benzimidazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
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